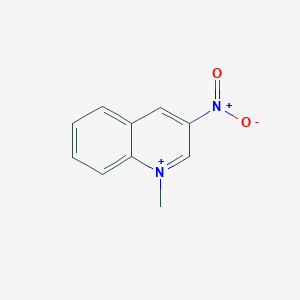![molecular formula C6H12O3 B14650031 [(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol CAS No. 54321-53-8](/img/structure/B14650031.png)
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is a chiral compound with a unique structure that includes a dioxane ring and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable dioxane precursor with a methylating agent under controlled conditions to introduce the methyl group at the desired position. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to prevent unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, alcohols, ethers, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of [(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2S,6S)-6-Ethyl-tetrahydro-2H-pyran-2-yl]methanol: Similar structure but with an ethyl group instead of a methyl group.
[(2S,6S)-6-Methoxymorpholin-2-yl]methanol: Contains a morpholine ring instead of a dioxane ring.
Uniqueness
[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol is unique due to its specific stereochemistry and the presence of both a dioxane ring and a hydroxymethyl group. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a potential therapeutic agent .
Propriétés
Numéro CAS |
54321-53-8 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
[(2S,6S)-6-methyl-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
VXKDGQGSMQLTFO-WDSKDSINSA-N |
SMILES isomérique |
C[C@H]1COC[C@@H](O1)CO |
SMILES canonique |
CC1COCC(O1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



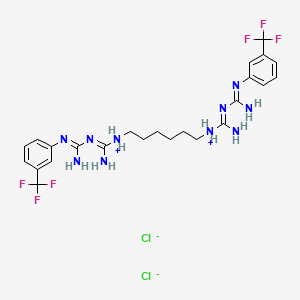
![2-[(Dimethylamino)methyl]pyridin-3-yl dimethylcarbamate](/img/structure/B14649963.png)
![4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile](/img/structure/B14649968.png)
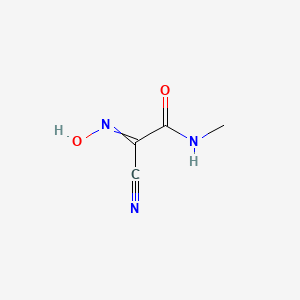
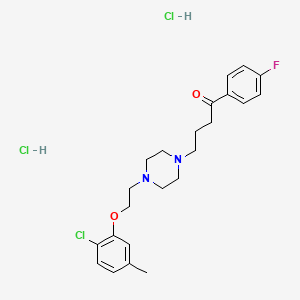

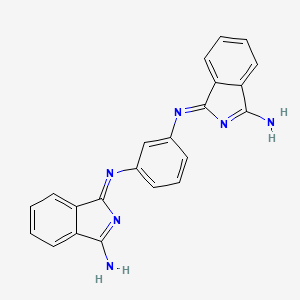
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
